molecular formula C21H20N6OS B11061130 4-({[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propylfuran-2-carbonitrile

4-({[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-propylfuran-2-carbonitrile

Cat. No.: B11061130
M. Wt: 404.5 g/mol
InChI Key: AVRIJVIUCBFVKG-UHFFFAOYSA-N
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Description

4-({[5-(5-METHYL-1H-PYRAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-PROPYL-2-FURONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a unique combination of pyrazole, triazole, and furan rings, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 4-({[5-(5-METHYL-1H-PYRAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-PROPYL-2-FURONITRILE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling to form the final compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may employ continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols .

Scientific Research Applications

4-({[5-(5-METHYL-1H-PYRAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-PROPYL-2-FURONITRILE has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsIndustrially, it is used in the development of new materials and agrochemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, depending on the specific application .

Comparison with Similar Compounds

Compared to other similar compounds, 4-({[5-(5-METHYL-1H-PYRAZOL-3-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-5-PROPYL-2-FURONITRILE stands out due to its unique combination of pyrazole, triazole, and furan rings. Similar compounds include those containing only one or two of these rings, such as pyrazole derivatives or triazole-based compounds. The presence of all three rings in this compound provides it with distinct chemical and biological properties, making it a valuable subject for further research .

Properties

Molecular Formula

C21H20N6OS

Molecular Weight

404.5 g/mol

IUPAC Name

4-[[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-5-propylfuran-2-carbonitrile

InChI

InChI=1S/C21H20N6OS/c1-3-7-19-15(11-17(12-22)28-19)13-29-21-26-25-20(18-10-14(2)23-24-18)27(21)16-8-5-4-6-9-16/h4-6,8-11H,3,7,13H2,1-2H3,(H,23,24)

InChI Key

AVRIJVIUCBFVKG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(O1)C#N)CSC2=NN=C(N2C3=CC=CC=C3)C4=NNC(=C4)C

Origin of Product

United States

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